![molecular formula C21H28O3 B052776 16alpha,17-Epoxyprogesterone CAS No. 1097-51-4](/img/structure/B52776.png)
16alpha,17-Epoxyprogesterone
Overview
Description
16alpha,17-Epoxyprogesterone, also known as 16alpha,17-epoxy-4-pregnene-3,20-dione, is a chemical compound with the molecular formula C21H28O3 . It has a molecular weight of 328.4 .
Synthesis Analysis
16alpha,17-Epoxyprogesterone can be synthesized from 16 alkene 20 ketone . A study reported the biotransformation of 16alpha,17-epoxyprogesterone by Colletotrichum lini AS3.4486, resulting in the formation of 12β, 15α-dihydroxy-16α,17-epoxyprogesterone .
Molecular Structure Analysis
The molecular structure of 16alpha,17-Epoxyprogesterone includes 28 non-H bond(s), 3 multiple bond(s), 1 rotatable bond(s), 3 double bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 3 ten-membered ring(s), 2 ketone(s) (aliphatic), 1 ether(s) (aliphatic) and 1 Oxirane(s) .
Chemical Reactions Analysis
16alpha,17-Epoxyprogesterone can undergo various chemical reactions. For instance, it can be biotransformed into 12β, 15α-dihydroxy-16α,17-epoxyprogesterone by Colletotrichum lini AS3.4486 . The solubilities of 16alpha,17-epoxyprogesterone in isopropanol, n-propanol, DMSO, dioxane, and 1-butanol have been determined .
Physical And Chemical Properties Analysis
16alpha,17-Epoxyprogesterone has a molecular weight of 328.45 and a molecular formula of C21H28O3 .
Scientific Research Applications
Biotransformation
16α,17α-epoxyprogesterone is an important intermediate in the pharmaceutical industry . It is used in the production of several high-value steroid drugs, mostly derived from key compounds by microbiological hydroxylation . The compound 12β, 15α-dihydroxy-16α, 17-epoxyprogesterone was biotransformed from 16α, 17-epoxyprogesterone by Colletotrichum lini AS3.4486 .
Biological Manufacturing
A method for preparing 16,17 [alpha]-epoxyprogesterone by virtue of a biological process has been disclosed . By conducting biological fermentation on a 3-hydro-5-ene-16,17 [alpha]-epoxy substance by virtue of autologous cholesterol oxidase of Arthrobacter simplex AS1.94, biological manufacturing of the 16,17 [alpha]-epoxyprogesterone is achieved . This method replaces the conventional chemical process and improves the conversion rate and yield of the 16,17 [alpha]-epoxyprogesterone .
Steroid Hormone Production
16,17 α-epoxyprogesterone is applied to nearly all steroid hormones including dexamethasone, times his rice as an intermediate . The manufacture of products such as pine, 66 alpha-methyl hydroprednisones, metacortandracin, prednisolone are derived from this compound .
Inclusion Complex Preparation
The inclusion complex between 16,17α-epoxyprogesterone (EP) and randomly methylated β-cyclodextrin (RM-β-CD) was prepared by freeze-drying method . This method was subsequently characterized by means of differential scanning calorimetry, X-ray powder diffractometry, scanning electron microscopy, and Fourier transform infrared spectroscopy .
Hydroxylation
Biotransformation exhibits higher regio- and stereo-selectivity, which may contribute to new derivatives of 16α, 17-epoxyprogesterone for research of lead compounds . The introduction of a hydroxy group at C12 and C15 position of steroids was very difficult by chemical synthesis . Therefore, it is a mild and selective method that hydroxylated steroid substrates at positions C12 and C15 with C. lini AS3.4486 .
Pharmaceutical Industry
16α,17α-epoxyprogesterone is an important intermediate of the pharmaceutical industry . The production of several high-value steroid drugs is mostly derived from the key compounds by microbiological hydroxylation .
Safety and Hazards
Mechanism of Action
Mode of Action
Like other steroids, it is likely to interact with specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
A method for preparing 16,17 [alpha]-epoxyprogesterone by virtue of a biological process has been reported . This involves conducting biological fermentation on a 3-hydro-5-ene-16,17 [alpha]-epoxy substance by virtue of autologous cholesterol oxidase of Arthrobacter simplex AS1.94 .
Pharmacokinetics
A study has shown that the solubility of 16alpha,17-epoxyprogesterone in aqueous solution can be enhanced by forming an inclusion complex with randomly methylated β-cyclodextrin . This could potentially improve its bioavailability.
Result of Action
It is known that 16alpha,17-epoxyprogesterone is an important steroid that serves as an intermediate for many hormone pharmaceuticals .
Action Environment
The action, efficacy, and stability of 16alpha,17-Epoxyprogesterone can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the presence of certain solvents
properties
IUPAC Name |
(1R,2S,4R,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNVKVKZPHUYQO-SRWWVFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318792 | |
Record name | 16α,17α-Epoxyprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16alpha,17-Epoxyprogesterone | |
CAS RN |
1097-51-4 | |
Record name | 16α,17α-Epoxyprogesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1097-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16alpha,17-Epoxyprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001097514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1097-51-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16α,17α-Epoxyprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16α,17-epoxypregn-4-ene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16.ALPHA.,17-EPOXYPROGESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DR02G069 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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